Dspe-N3

Catalog No.
S12378103
CAS No.
M.F
C43H83N4O9P
M. Wt
831.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dspe-N3

Product Name

Dspe-N3

IUPAC Name

[(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C43H83N4O9P

Molecular Weight

831.1 g/mol

InChI

InChI=1S/C43H83N4O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)53-38-40(39-55-57(51,52)54-36-35-45-41(48)37-46-47-44)56-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,51,52)/t40-/m1/s1

InChI Key

ZIQJHLAPBLHPFF-RRHRGVEJSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Dodecyl-azide, commonly referred to as DSPE-N3, is a specialized lipid compound characterized by the presence of an azide functional group. This compound is primarily utilized in biochemical research and applications involving click chemistry due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition reactions. The azide group allows for selective conjugation with alkyne-containing molecules, making DSPE-N3 a valuable tool in bioconjugation and drug delivery systems. It is often employed in creating pegylated liposomes and other nanocarriers for targeted therapeutic delivery.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the efficient formation of triazoles from azides and alkynes, which is a cornerstone of click chemistry. The reaction proceeds under mild conditions and is highly selective, making it ideal for bioconjugation applications .
  • Surface Modification: The azide group can be used to modify surfaces of nanoparticles or liposomes, enhancing their stability and functionality for various biomedical applications .

The biological activity of DSPE-N3 is largely linked to its role in drug delivery systems. By facilitating the attachment of therapeutic agents to liposomes or nanoparticles, it enhances the pharmacokinetics and biodistribution of drugs. Additionally, due to its compatibility with biological systems, DSPE-N3 can be utilized in molecular imaging, allowing researchers to visualize biological processes in real-time. Its use in targeted delivery minimizes off-target effects, improving therapeutic efficacy .

The synthesis of DSPE-N3 typically involves the following steps:

  • Starting Materials: The synthesis begins with dodecylamine or similar lipid precursors.
  • Azidation: The introduction of the azide group can be achieved through a nucleophilic substitution reaction using sodium azide.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high-purity DSPE-N3.

Alternative methods may involve coupling reactions with polyethylene glycol derivatives to enhance solubility and biocompatibility .

DSPE-N3 has a wide range of applications, including:

  • Drug Delivery Systems: Used in the formulation of pegylated liposomes that improve drug solubility and circulation time.
  • Molecular Imaging: Facilitates the attachment of imaging agents for tracking biological processes.
  • Surface Functionalization: Enhances the properties of nanoparticles for various biomedical applications.
  • Bioconjugation: Serves as a linker for attaching biomolecules in research settings.

Interaction studies involving DSPE-N3 typically focus on its compatibility with various biological molecules and its efficiency in conjugating with alkynes. These studies demonstrate that DSPE-N3 can effectively form stable conjugates with proteins, peptides, and other biomolecules, which are crucial for developing targeted therapies and diagnostic tools .

Several compounds share structural features or functional capabilities with DSPE-N3. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
DSPE-PEG-N3PEG chain with azideEnhanced solubility and biocompatibility
DodecylamineLong alkyl chainBasic amine functionality
Azido-PEGPEG with azideVersatile for various bioconjugation methods
1-OctadeceneLong-chain hydrocarbonLess functionalized; primarily hydrophobic

DSPE-N3 stands out due to its specific lipid structure combined with the azide group, making it particularly suitable for applications requiring both hydrophobic interactions and click chemistry capabilities.

Polyethylene glycol conjugation to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-azide represents a fundamental advancement in stealth liposome technology, facilitating prolonged systemic circulation and enhanced therapeutic efficacy. The incorporation of polyethylene glycol chains onto phospholipid surfaces creates a hydrophilic corona that effectively shields liposomes from recognition by the mononuclear phagocyte system [1] [2].

The molecular mechanism underlying enhanced circulation involves the formation of a water shell around therapeutic molecules through the hydrophilic nature of polyethylene glycol. Each ethylene glycol subunit attracts two to three water molecules, creating a nonspecific steric hindrance barrier that prevents binding to serum proteins and opsonins [1]. This hydration layer significantly reduces interactions with phagocytic cells, resulting in prolonged biological half-life of the drug delivery system [1].

Optimization of polyethylene glycol molecular weight and surface density critically determines the effectiveness of circulation enhancement. Research demonstrates that polyethylene glycol derivatives with molecular weights ranging from 1000 to 12000 daltons exhibit varying degrees of circulation prolongation. Studies utilizing amphipathic polyethylene glycol derivatives showed that circulation enhancement is proportional to molecular weight, with the order of effectiveness being 12000 = 5000 > 2000 > 1000 daltons [3]. However, very short polyethylene glycol chains (1000 daltons or less) lack sufficient ability to prevent interaction with serum proteins and cannot effectively prolong circulation time [1].

The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates in liposomal formulations has demonstrated remarkable circulation enhancement. Formulations containing 20 mol% 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol2000 exhibited circulation half-lives ranging from 6.5 to 12.5 hours [4]. Optimized formulations comprising distearoylphosphatidylcholine, cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol2000 in specific molar ratios demonstrated circulation times exceeding 24 hours [3].

Post-insertion versus pre-insertion methodologies present distinct advantages for polyethylene glycol incorporation. Post-insertion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol2000 compared to pre-insertion in drug-loaded liposomes revealed higher plasma concentrations and slower drug release profiles [5]. This enhanced performance correlates with improved therapeutic efficacy, as post-insertion prevents reverse orientation of polyethylene glycol groups at the inner bilayer surface, thereby maintaining optimal stealth properties and drug loading capacity [5].

The stealth behavior mechanism extends beyond simple protein repulsion. Research indicates that extensive binding of blood proteins to polyethylene glycol-liposome surfaces still occurs after intravenous administration, suggesting that circulation enhancement results from multiple mechanisms rather than complete protein avoidance [2]. Dysoponins may contribute to stealth behavior by binding to liposome surfaces in circulation, thereby repelling opsonic factors and reducing phagocytic cell uptake [2].

FormulationCirculation Half-Life (hours)Molecular Weight Polyethylene Glycol (daltons)Study Reference
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol2000 (50 mol% cationic lipid)6.5-12.52000 [4]
Distearoylphosphatidylcholine/cholesterol/1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol200024+2000 [3]
Stealth Liposomes24+2000 [6]
Conventional Liposomes1.5N/A [6]

Size-dependent circulation dynamics represent another critical consideration in polyethylene glycol optimization. Liposomes with diameters less than 300 nanometers are essential for prolonged circulation enhancement [3]. Formulations exceeding this size threshold demonstrate significantly reduced circulation times regardless of polyethylene glycol content. Additionally, the combination of cholesterol with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol2000 creates bilayer-tightening effects that further enhance blood residence time through improved membrane stability [3].

The accelerated blood clearance phenomenon presents challenges for repeated administration of polyethylene glycol-containing liposomes. Studies demonstrate that polyethylene glycol-liposomes are rapidly cleared at single low lipid doses (less than 1 micromole per kilogram) and upon repeated administration with intervals of 5 days to 4 weeks [2]. This phenomenon highlights the importance of dosing optimization and potential immunogenicity considerations in clinical applications.

Fusogenic Lipid Blends for Endosomal Escape Efficiency

Fusogenic lipid incorporation represents a paradigm shift in overcoming the endosomal entrapment barrier that significantly limits the therapeutic efficacy of liposomal drug delivery systems. The endosomal pathway, while facilitating cellular uptake, often leads to lysosomal degradation of encapsulated therapeutics before reaching their intended intracellular targets [7] [8].

pH-dependent membrane disruption mechanisms constitute the primary pathway for fusogenic lipid-mediated endosomal escape. The acidic environment within endosomes, with pH values approaching 5.0, triggers destabilization of lipid bilayers containing ionizable components [7]. Protonation of amine groups in fusogenic lipid formulations leads to electrostatic interactions with anionic lipids present on the endosomal membrane luminal side, inducing nonbilayer hexagonal phase structures that cause membrane damage and payload release into the cytosol [7] [9].

The formation of inverted hexagonal lipid phases serves as a critical intermediate structure for membrane fusion processes. Research utilizing phosphorus-31 nuclear magnetic resonance and differential scanning calorimetric analysis demonstrates that the bilayer to hexagonal transition temperature can serve as a surrogate marker for endosomal membrane rupture potential and escape efficiency [7] [9]. Optimal pH values for efficient endosomal escape range between 6.2 and 6.5, with maximum potency achieved at pH 6.44 for hepatocyte applications [7].

Electrostatic fusion mechanisms provide an alternative pathway for endosomal escape through direct membrane integration. Cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane, interact with negatively charged endosomal membranes through electrostatic attraction, leading to membrane destabilization and fusion [10]. Isothermal titration calorimetry studies reveal that membrane fusion represents an exothermic process in the absence of cholesterol, with electrostatic attraction serving as the primary driving force [10].

The 1,2-dioleoyl-3-trimethylammonium-propane:dioleoylphosphatidylethanolamine fusogenic system demonstrates exceptional fusion efficiency with cellular membranes. Equimolar mixtures of these components exhibit high delivery efficiencies through charge-mediated fusion mechanisms [10]. The inflection points of fusion reactions occur around 0.5-0.7 anionic lipid to cationic lipid ratios, corresponding to charge neutralization stoichiometry that optimizes fusion efficiency [10].

Cholesterol modulation of fusogenic activity represents a sophisticated approach to controlling membrane fusion dynamics. The incorporation of cholesterol into fusogenic lipid systems creates endothermic components during fusion reactions, attributed to membrane fluidification upon cholesterol dilution [10]. Cholesterol-containing lipoplexes demonstrate enhanced transfection efficiency through reduced hydration repulsion between lipid membranes, facilitating both plasma membrane and endosomal membrane fusion [11].

Fusogenic SystemMechanism of ActionFusion EfficiencyStudy Reference
1,2-Dioleoyl-3-trimethylammonium-propane:Dioleoylphosphatidylethanolamine (1:1)Electrostatic attraction and membrane fusionHigh [10]
Cholesterol-containing LipoplexesReduced hydration repulsion, enhanced membrane fusionHigh (cholesterol-dependent) [11]
Dioleoylphosphatidylethanolamine/1,2-dipalmitoylsuccinylglycerol with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycolpH-sensitive membrane destabilizationpH-responsive [12]
Viral Fusion PeptidespH-dependent conformational changespH-dependent [11]

Membrane fusion peptide integration offers targeted approaches to endosomal escape through biomimetic mechanisms. Fusogenic peptides, including viral fusion sequences and cell-penetrating peptides, facilitate membrane destabilization through specific interactions with lipid components [11]. Hemagglutinin peptides undergo pH-dependent transitions from anionic, hydrophilic conformations at physiological pH to hydrophobic helical structures in acidic endosomal environments, promoting membrane fusion [11].

Dioleoylphosphatidylethanolamine helper lipid systems enhance fusogenic activity through conformational changes upon acidification. This lipid undergoes structural alterations that promote non-lamellar lipid phase transitions, augmenting membrane fusion-mediated endosomal escape [11]. The incorporation of dioleoylphosphatidylethanolamine in pH-sensitive liposomal formulations with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol demonstrates enhanced serum stability while maintaining pH-responsive drug release characteristics [12].

Coiled-coil lipopeptide fusion systems represent innovative approaches utilizing complementary peptide interactions for targeted membrane fusion. These systems embed complementary coiled-coil lipopeptides in liposome and cell membrane bilayers, resulting in targeted fusion with concomitant cargo release [13] [14]. The major site of cargo release occurs at the plasma membrane rather than through endocytotic pathways, enabling rapid and efficient cytosolic delivery while circumventing endosomal entrapment [13].

The proton sponge effect provides an additional mechanism for endosomal escape through osmotic pressure modulation. Liposomal systems with buffering capacity activate proton pumps, increasing membrane potential and promoting chloride ion influx into endosomal compartments [9]. This osmotic pressure increase leads to endosomal swelling and subsequent membrane rupture, facilitating nucleic acid escape into the cytoplasm [9].

Multi-Functional Liposomes for Combinatorial Therapy Approaches

Multi-functional liposomal platforms represent sophisticated drug delivery systems that integrate multiple therapeutic modalities within single nanocarriers, enabling synergistic treatment approaches while minimizing systemic toxicity. These systems address the complex nature of disease pathophysiology by simultaneously targeting multiple cellular pathways and overcoming drug resistance mechanisms [5] [15].

Dual-drug co-encapsulation strategies demonstrate superior therapeutic outcomes compared to sequential administration of individual agents. Research utilizing tumor-targeted liposomal formulations for co-delivery of everolimus and vinorelbine in renal cell carcinoma demonstrates significantly enhanced growth inhibition compared to single drug-loaded systems [16]. The dual drug-loaded liposomes achieved superior suppression of tumor growth in subcutaneous xenograft models while significantly reducing lung metastasis [16].

The synergistic mechanisms underlying combinatorial therapy effectiveness involve complementary targeting of cellular resistance pathways. Co-delivery of chemotherapeutic agents with different mechanisms of action prevents the development of drug resistance through simultaneous disruption of multiple survival pathways [17]. For instance, the combination of proliferation pathway inhibitors with apoptosis inducers creates comprehensive cellular targeting that exceeds the additive effects of individual compounds [17].

Targeted dual-ligand modification enhances specificity and cellular uptake efficiency in multi-functional systems. Dual-ligand approaches utilizing transferrin and cell-penetrating peptides demonstrate over 10-fold increases in drug accumulation in target tissues [15]. The optimization of polyethylene glycol chain length and ligand density ratios proves critical for maintaining targeting efficacy while preserving stealth properties [18].

Drug CombinationTargeting StrategyTherapeutic ApplicationEnhanced EfficacyStudy Reference
Doxorubicin + Everolimus/VinorelbineTumor-targeting peptide conjugationRenal cell carcinomaSignificant tumor growth suppression [16]
Doxorubicin + 5-FluorouracilDual-loaded liposomal systemsSkin cancerSynergistic antitumor effects [19]
Cisplatin + MifepristonePolyethylene glycol-modified liposomesVarious cancersModified pharmacokinetics [20]
Doxorubicin + Combrestatin A-4Antiangiogenic combinationBreast cancerCombined cytotoxicity and antiangiogenesis [17]

Antiangiogenic combination approaches integrate vascular disruption with direct cytotoxic effects for comprehensive tumor control. The co-delivery of combrestatin A-4 in lipid bilayers with doxorubicin in aqueous cores creates synergistic antitumor activity against breast cancer cells [17]. This approach combines immediate tumor cell destruction through chemotherapy with inhibition of angiogenesis to prevent tumor regrowth and metastasis [17].

Immunomodulatory combinations represent emerging strategies for enhancing anti-tumor immune responses alongside direct cytotoxic effects. Multi-functional liposomes incorporating toll-like receptor agonists with chemotherapeutic agents create immunogenic cell death responses that function as in situ vaccines [21]. The addition of cancer-associated fibroblast inhibitors further enhances immune cell infiltration into tumor tissues [21].

pH-responsive multi-drug release systems enable sequential or simultaneous drug liberation based on tumor microenvironment characteristics. These platforms utilize the acidic pH of tumor tissues (pH 6.5-6.8) compared to physiological pH (7.4) for triggered drug release [21]. The incorporation of pH-sensitive lipids with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates maintains circulation stability while enabling tumor-specific activation [12].

Gene therapy combinations expand therapeutic possibilities through integration of nucleic acid therapeutics with conventional drugs. Liposomal co-delivery systems incorporating small interfering ribonucleic acid targeting multiple pathways demonstrate enhanced therapeutic efficacy [17]. The simultaneous delivery of cellular-myc small interfering ribonucleic acid, microribonucleic acid-34a, mouse double minute 2 homolog small interfering ribonucleic acid, and vascular endothelial growth factor small interfering ribonucleic acid achieved 80% tumor volume reduction compared to controls [17].

Biomimetic membrane coating strategies enhance targeting specificity through homologous recognition mechanisms. Cancer cell membrane-coated liposomes demonstrate improved tumor accumulation and reduced immunogenicity compared to conventional formulations [22]. The incorporation of ginsenoside Rg3 as cholesterol replacement creates additional antiangiogenic effects while maintaining membrane integrity [22].

Loading efficiency optimization represents a critical parameter for multi-functional system success. Dual drug-loaded formulations maintaining encapsulation efficiencies above 90% for both therapeutic agents demonstrate superior performance in clinical applications [15]. The spatial arrangement of hydrophilic drugs in aqueous cores and lipophilic agents in bilayer membranes enables optimal loading without compromising individual drug stability [17].

XLogP3

16.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

830.58976724 g/mol

Monoisotopic Mass

830.58976724 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-09-2024

Explore Compound Types